molecular formula C24H21N3O4S2 B2469092 4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide CAS No. 1421448-87-4

4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B2469092
CAS No.: 1421448-87-4
M. Wt: 479.57
InChI Key: MZZRHJMFKPIPSY-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[d]thiazole moiety linked via an oxygen atom to an azetidine ring, which is further conjugated to a benzenesulfonamide group substituted with N-methyl and N-phenyl groups. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including antimicrobial and anticancer activities .

Properties

IUPAC Name

4-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-26(18-7-3-2-4-8-18)33(29,30)20-13-11-17(12-14-20)23(28)27-15-19(16-27)31-24-25-21-9-5-6-10-22(21)32-24/h2-14,19H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRHJMFKPIPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide, also known by its CAS number 1421448-87-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O4S2C_{24}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 479.6 g/mol. The structure features a benzo[d]thiazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC24H21N3O4S2
Molecular Weight479.6 g/mol
CAS Number1421448-87-4

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes.

The inhibition of H-PGDS by this compound suggests potential applications in treating inflammatory diseases. Prostaglandins are known to mediate pain and inflammation; thus, targeting their synthesis could lead to effective therapeutic strategies.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit H-PGDS activity. For instance, a related compound was shown to have IC50 values in the low micromolar range, indicating potent inhibitory effects on prostaglandin synthesis .
  • Therapeutic Applications : The potential use of this compound in treating conditions such as asthma and other inflammatory disorders has been proposed. By reducing prostaglandin levels, it may alleviate symptoms associated with these diseases .
  • Structure-Activity Relationship (SAR) : Studies on SAR have indicated that modifications to the azetidine ring and the sulfonamide group can enhance biological activity. For example, variations in substituents on the benzo[d]thiazole ring have been explored to optimize efficacy against H-PGDS .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymatic Activity
The compound is primarily noted for its inhibitory effects on specific enzymes, which are crucial in various pathological conditions. For instance, it has been investigated for its potential as an inhibitor of acetylcholinesterase , an enzyme linked to Alzheimer's disease. Inhibitors of acetylcholinesterase can enhance acetylcholine levels in the brain, potentially improving cognitive function in affected patients .

2. Antidepressant Properties
Research has indicated that derivatives of benzothiazole, including compounds similar to the one , exhibit antidepressant-like effects. These compounds have shown promise in reducing immobility time in animal models during forced swim tests, suggesting a potential application in treating depression associated with neurodegenerative diseases .

3. Anticancer Activity
The compound's structural features may also contribute to anticancer properties. Benzothiazole derivatives have been recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that modifications to the benzothiazole structure can enhance potency against various cancer cell lines .

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized a series of benzothiazole derivatives and tested their inhibitory activity against acetylcholinesterase. Among these, certain compounds displayed IC50 values as low as 2.7 µM, indicating strong inhibitory potential. The binding interactions were further elucidated using molecular docking studies, highlighting the relevance of structural modifications in enhancing efficacy .

Case Study 2: Neuroprotective Effects

In another investigation, compounds derived from benzothiazole were assessed for their neuroprotective effects in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could significantly reduce cell death and improve cell viability, suggesting their potential use in treating neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Modifications Key Functional Groups Biological Activity/Application Reference
4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide Azetidine ring, benzo[d]thiazol-2-yloxy linker, N-methyl-N-phenyl sulfonamide Sulfonamide, azetidine, benzothiazole Potential antimicrobial/anticancer agent Target
4-(Benzo[d]thiazol-2-yloxy)aniline (3t) Aniline group instead of azetidine-sulfonamide Benzothiazole, primary amine Intermediate for bioactive derivatives
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea (2, ) Thiourea linkage instead of sulfonamide; aryl substituents Benzothiazole, thiourea Antimicrobial (S. aureus inhibition)
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-oxadiazinane-4-thiones (3, ) Oxadiazinane-thione core, aryl substituents Benzothiazole, oxadiazinane, thione Antimicrobial (broad-spectrum)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () Thiazole-linked benzamide instead of azetidine-benzothiazole Sulfamoyl, thiazole, benzamide Not explicitly stated (structural analog)

Key Structural Differences and Implications

Azetidine vs. Aniline (3t): The azetidine ring in the target compound introduces a constrained four-membered ring, which may enhance binding affinity to biological targets compared to the flexible aniline group in 3t .

Sulfonamide vs. Thiourea () :

  • The N-methyl-N-phenylbenzenesulfonamide in the target compound differs from thiourea derivatives (e.g., compound 2 in ). Sulfonamides are less prone to metabolic degradation than thioureas, suggesting improved pharmacokinetics .

Oxadiazinane-Thione Derivatives () :

  • Compounds like 3b (p-chlorophenyl-substituted oxadiazinane-thione) exhibit potent antimicrobial activity. The target compound’s azetidine-sulfonamide system may offer a different mechanism of action due to its unique hydrogen-bonding capacity .

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